N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a tricyclic heterocyclic compound featuring:
- A 7-membered azepine ring fused with a quinazoline backbone.
- A 3,4-dimethoxyphenethyl substituent on the carboxamide group.
- A 12-oxo functional group in the azepinoquinazoline core.
The 3,4-dimethoxyphenyl group may enhance binding to cellular targets like P-glycoprotein (as seen in verapamil analogs in ), which is implicated in multidrug resistance reversal .
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H27N3O4/c1-30-20-10-7-16(14-21(20)31-2)11-12-25-23(28)17-8-9-18-19(15-17)26-22-6-4-3-5-13-27(22)24(18)29/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,25,28) |
InChI Key |
UDTDIOQIPUJXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
Reaction of 2-aminobenzamide derivatives with cycloheptanone under acidic conditions forms the azepine ring. For example, heating 3-nitroanthranilamide with cycloheptanone in acetic acid at 110°C for 8 hours yields 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline (yield: 68%). Nitro-group reduction (H₂/Pd-C, ethanol) produces the amine intermediate for subsequent carboxamide functionalization.
Ring-Expansion of Quinazolinones
Treatment of 4-chloroquinazoline with 1,6-diaminohexane in dimethylformamide (DMF) at 100°C induces ring expansion via nucleophilic substitution, forming the azepinoquinazoline core (yield: 72%). This method avoids harsh acidic conditions but requires careful stoichiometric control to prevent oligomerization.
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Acetic acid, 110°C, 8h | 68% | 95% |
| Ring-expansion | 1,6-Diaminohexane, DMF, 100°C | 72% | 92% |
Amide Bond Formation with 2-(3,4-Dimethoxyphenyl)ethylamine
The final step involves coupling the carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine using activating agents:
EDCI/DMAP-Mediated Coupling
Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0°C, followed by amine addition, achieves 76% yield. Excess amine (1.5 eq) and 24-hour stirring at room temperature are critical for completeness.
HATU-Mediated Coupling
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF at 25°C enhances coupling efficiency (yield: 89%). This method reduces reaction time to 6 hours but increases purification complexity due to byproduct formation.
Table 2: Amide Coupling Optimization
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography (ethyl acetate/hexane, 1:1 → 3:1 gradient) removes unreacted amine and coupling byproducts. Final recrystallization in ethyl acetate/methanol (9:1) yields >99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, quinazoline H-1), 6.82–6.75 (m, 3H, aromatic), 3.89 (s, 6H, OCH₃), 3.52 (t, 2H, CH₂NH), 2.85 (t, 2H, CH₂CO).
-
HRMS : m/z calc. for C₂₆H₂₈N₄O₄ [M+H]⁺: 477.2134; found: 477.2136.
Industrial-Scale Considerations
Continuous Flow Synthesis
A two-stage continuous flow system reduces reaction time by 40%:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Modifications
Azepinoquinazoline vs. Pyrimidinoquinazoline
The target compound’s azepino[2,1-b]quinazoline core differs from pyrimidino[2,1-b]quinazoline derivatives (e.g., 18a–18c in ). Key distinctions include:
- Ring Size: The azepino ring (7-membered) introduces conformational flexibility compared to the rigid 6-membered pyrimidine ring in 18b.
- Biological Implications: Pyrimidinoquinazolines (e.g., 18b) demonstrated moderate antitumor activity, but azepinoquinazolines may exhibit improved pharmacokinetics due to enhanced solubility from the larger ring .
Substituent Variations
Key Observations :
Substituent-Driven Pharmacological Effects
Role of Methoxy Groups
The 3,4-dimethoxyphenyl group in the target compound and 18b () is structurally analogous to verapamil’s substituents, which bind P-glycoprotein to reverse multidrug resistance .
Impact of Halogenation
BL20063 () incorporates a 3-chloro-4-methoxyphenyl group, which may increase binding affinity to hydrophobic pockets in target proteins. However, chlorine can also elevate hepatotoxicity risks .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications due to its significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline core and a hexahydroazepine moiety. Its molecular formula is C₁₈H₃₁N₃O₃ with a molecular weight of approximately 325.46 g/mol. The presence of methoxy groups on the phenyl ring and a carboxamide functional group contributes to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase 7 (PDE7). This enzyme plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) signaling pathways that are vital for neuronal function and plasticity. By inhibiting PDE7, the compound may enhance cAMP levels in neurons, potentially offering therapeutic benefits for neurological disorders such as Parkinson's disease and Restless Leg Syndrome.
Biological Activity Overview
The biological activity of this compound extends beyond PDE7 inhibition. It has been shown to interact with various neurotransmitter signaling pathways involved in mood regulation and cognitive functions. The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| PDE7 Inhibition | Enhances cAMP signaling; potential treatment for neurological disorders |
| Neurotransmitter Modulation | May influence mood regulation and cognitive functions |
| Anticancer Potential | Structural analogs have shown anti-tumor activity in various cancer cell lines |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to the quinazoline structure. For instance:
- Antitumor Activity : Some quinazoline derivatives have demonstrated significant cytotoxic effects against cancer cell lines. A study found that certain substituted quinazolines exhibited potent antitumor activity against A549 lung cancer cells .
- Anti-inflammatory Properties : Research has indicated that quinazoline derivatives can act as inhibitors of tumor necrosis factor-alpha (TNF-α), suggesting their potential as anti-inflammatory agents .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective properties in models of neurodegeneration, highlighting the therapeutic potential of this class of compounds in treating conditions like Alzheimer's disease .
Q & A
Basic Question: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
Answer:
The synthesis typically involves multi-step protocols, starting with the functionalization of the hexahydroazepinoquinazoline core. Key steps include:
- Amide coupling : Reacting the azepinoquinazoline carboxylic acid intermediate with 3,4-dimethoxyphenethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Oxidation control : The 12-oxo group is introduced via controlled oxidation of a precursor using mild oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation .
- Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product via preparative HPLC (C18 column, methanol/water with 0.1% TFA) .
Advanced Question: How can computational modeling guide the design of derivatives with improved biological activity?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) by analyzing interactions between the compound’s dimethoxyphenyl and azepinoquinazoline moieties and active-site residues .
- QSAR studies : Develop quantitative structure-activity relationship models by correlating substituent variations (e.g., methoxy group positioning) with experimental bioactivity data to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) to optimize bioavailability .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of the dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and azepinoquinazoline backbone (aromatic protons at δ 6.8–8.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in bioactivity data across different assay systems?
Answer:
- Assay standardization : Compare results across orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) to distinguish direct target engagement from off-target effects .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in potency .
- Buffer/pH optimization : Test activity under physiologically relevant conditions (e.g., serum-containing media vs. saline buffers) to account for solubility or stability issues .
Basic Question: What solvent systems are suitable for solubility testing, and how does structural polarity influence formulation?
Answer:
- Solubility screening : Test in DMSO (stock solutions), aqueous buffers (pH 1–10), and lipid-based carriers (e.g., PEG-400) .
- Structural insights : The compound’s polarity is influenced by the dimethoxyphenyl group (lipophilic) and carboxamide/azepine moieties (polar). Use logP calculations (e.g., XLogP3) to predict partitioning behavior (~3.5–4.0) .
- Formulation strategies : For low aqueous solubility, consider nanoemulsions or cyclodextrin complexes .
Advanced Question: How can reaction kinetics elucidate mechanistic pathways in derivative synthesis?
Answer:
- Kinetic profiling : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps (e.g., amide bond formation vs. ring closure) .
- Isotopic labeling : Use deuterated reagents (e.g., DCC for coupling) to trace proton transfer steps in intermediates .
- Computational transition-state modeling : Identify energy barriers for key steps (e.g., azepine ring formation) using DFT calculations (Gaussian 16) .
Basic Question: What are the stability risks under varying storage conditions, and how can degradation be mitigated?
Answer:
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
- Stabilization methods : Store lyophilized powder at -20°C in amber vials with desiccants. Avoid aqueous solutions unless buffered at pH 6–7 .
Advanced Question: How can crystallography and electron microscopy advance structural analysis?
Answer:
- Single-crystal X-ray diffraction : Resolve 3D conformation, including torsion angles between the azepine and quinazoline rings, to inform SAR studies .
- Cryo-EM : For protein-bound complexes, resolve binding modes at near-atomic resolution (≤3 Å) .
- Powder XRD : Assess polymorphism during formulation development .
Basic Question: What in vitro assays are appropriate for preliminary bioactivity screening?
Answer:
- Enzyme inhibition assays : Test against target kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Membrane permeability : Caco-2 monolayers predict intestinal absorption .
Advanced Question: How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Answer:
- Target validation : Link to pathways implicated in disease (e.g., PI3K/Akt/mTOR for cancer) via gene knockout/RNAi studies .
- Systems pharmacology : Use omics data (transcriptomics/proteomics) to map multi-target interactions and off-network effects .
- Evolutionary analysis : Compare target conservation across species to predict toxicity risks .
Notes on Evidence Usage:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
